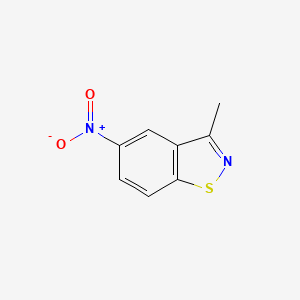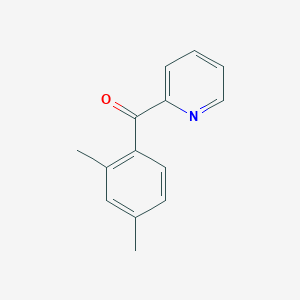
2-(tert-Butyl)pyridin-4-amin
Übersicht
Beschreibung
The compound "2-(tert-Butyl)pyridin-4-amine" is a pyridine derivative that is of interest in various chemical syntheses and applications. Pyridine derivatives are known for their utility in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural motifs .
Synthesis Analysis
The synthesis of pyridine derivatives with a tert-butyl group in the 4-position can be achieved through a transition-metal-free, two-step reaction sequence starting from substituted pyridine precursors. The addition of tert-butyl magnesium reagents to these precursors is highly regioselective, and the subsequent microwave-assisted aromatization with sulfur as an oxidant yields the desired products in moderate to excellent yields . Additionally, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, which involves a catalytic asymmetric reduction and a conjugate addition of a hindered secondary amine to acrylonitrile .
Molecular Structure Analysis
The molecular structures of pyridine derivatives can be complex and diverse. For instance, the crystal structures of N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane and its copper(II) complex have been characterized by X-ray crystal analysis, revealing a syn chair-chair conformation for the macrocyclic ring and a distorted octahedral geometry for the copper(II) ion in the complex . Similarly, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted, showing the inclination of the phenyl rings to the mean planes of the imidazole rings .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc leads to the formation of several zinc complexes, and the solvent-free thermal decomposition of these complexes can result in the evolution of methane and the precipitation of zinc metal . The N-tert-butoxycarbonylation of amines catalyzed by pyridinium 2,2,2-trifluoroacetate is another example of a chemical reaction involving pyridine derivatives, which is noted for its high yields and short reaction times .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of certain Schiff base compounds derived from pyridine derivatives are stabilized by intramolecular hydrogen bonds, which can be analyzed using X-ray crystallographic analysis and density functional theory (DFT) calculations . Additionally, the synthesis and characterization of nitrogenous compounds containing pyridine motifs have been confirmed by various spectroscopic methods, and their molecular electrostatic potential and frontier molecular orbitals have been studied using DFT .
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Mittel
2-(tert-Butyl)pyridin-4-amin wurde bei der Entwicklung und Synthese neuer substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate eingesetzt. Diese Derivate wurden auf ihre antituberkuläre Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht .
Antimykotische Wirkungen
Die Verbindung wurde bei der Synthese neuer N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amin-Derivate eingesetzt. Diese Derivate zeigten eine ausgezeichnete antifungale Aktivität gegen eine Reihe von bakteriellen (grampositiven und gramnegativen Bakterien) und Pilzerregern .
Synthese von methylierten Alkanen und Ketonen
This compound wurde bei der Synthese von methylierten Alkanen und Ketonen über eine Ni-katalysierte Methylierung von unaktivierten Alkylhalogeniden und Säurechloriden eingesetzt .
Antioxidative Aktivität
Basierend auf den DPPH- und CUPRAC-Tests können Verbindungen mit einem 2-substituierten Pyridinfragment, wie z. B. This compound, als Radikalfänger fungieren. Ihre antioxidative Aktivität wurde als abhängig von der Struktur der Verbindungen festgestellt .
Wirkmechanismus
Target of Action
The primary target of 2-(tert-Butyl)pyridin-4-amine, also known as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the CYP51 protein, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway in Candida spp . By inhibiting the CYP51 protein, 2-(tert-Butyl)pyridin-4-amine disrupts this pathway, preventing the formation of ergosterol. This disruption affects the downstream effects related to cell membrane stability and function, leading to the death of the fungal cells .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-(tert-Butyl)pyridin-4-amine have been analyzed in silico . .
Result of Action
The compound exhibits potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . The compound effectively eliminates Candida spp. by inhibiting the formation of ergosterol in yeast cells at 2× MIC .
Eigenschaften
IUPAC Name |
2-tert-butylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHJHNACZQLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355854 | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39919-69-2 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)



![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)



